

Technical Guide: 4-Chloro Perazine-d8 Isotopic Enrichment & Purity Specifications

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Compound of Interest

Compound Name: 4-Chloro Perazine-d8

CAS No.: 1346600-16-5

Cat. No.: B584698

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Executive Summary

In high-sensitivity bioanalysis and drug development, **4-Chloro Perazine-d8** (an isotopically labeled analog of Prochlorperazine) serves as a critical Internal Standard (IS). Its primary application is in the quantification of phenothiazine antipsychotics via LC-MS/MS, where it mitigates matrix effects, ionization suppression, and extraction variability.

This guide defines the rigorous specifications for Isotopic Enrichment ($\geq 99.5\%$ atom D) and Chemical Purity ($\geq 98\%$) required to ensure analytical reliability. It addresses the synthesis logic, quality control (QC) workflows, and self-validating experimental protocols necessary for regulatory compliance (FDA/EMA).

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Note on Nomenclature: "4-Chloro Perazine" is treated here as synonymous with Prochlorperazine (2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine) based on functional derivation from the Perazine scaffold. If the specific 4-chloro-phenothiazine isomer (distinct from the 2-chloro therapeutic) is intended for impurity profiling, the isotopic specifications below remain valid, though chromatographic retention times will differ.

Part 1: Chemical Identity & Isotopic Architecture

To function as an effective IS, the deuterated standard must mimic the analyte's physicochemical properties while maintaining mass spectral distinctness.

Structural Specifications

- Chemical Name: 2-Chloro-10-[3-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)propyl]-10H-phenothiazine.
- Molecular Formula: C
H
D
Cl
N
S
- Isotopic Labeling Site: The piperazine ring is the optimal site for deuterium (d8) incorporation.
 - Reasoning: Labeling the phenothiazine ring is risky due to potential metabolic halogen/hydrogen exchange. Labeling the propyl chain can lead to instability. The piperazine ring offers 8 stable positions (4 x CD

) that are chemically inert under standard extraction conditions.

Quantitative Specifications Table

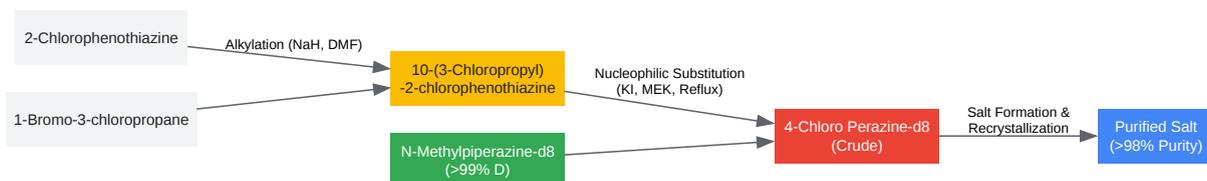
Parameter	Specification	Criticality
Chemical Purity	≥ 98.0% (HPLC)	Prevents interfering peaks in analyte channels.
Isotopic Enrichment	≥ 99.0% atom D	Ensures minimal contribution to the M+0 (analyte) signal.
Isotopic Distribution	d0 < 0.1%	Critical: High d0 levels cause "crosstalk," artificially inflating analyte concentration.
Protodeuterium Loss	< 1% after 24h (pH 2-10)	Confirms label stability during sample preparation.
Form	Dimaleate or Dimesylate Salt	Enhances solubility and stability compared to the free base.

Part 2: Synthesis & Enrichment Strategy

The synthesis must ensure high isotopic incorporation without "scrambling" (random H/D exchange). We utilize a De Novo Synthesis approach rather than H/D exchange, as the latter yields lower isotopic purity.

Synthesis Workflow (Graphviz)

The following diagram outlines the convergent synthesis using a pre-labeled piperazine block.



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Caption: Convergent synthesis pathway ensuring d8-label integrity by introducing the isotopic tag in the final coupling step.

Causality in Synthesis

- Step 1 (Alkylation): We attach the propyl linker to the phenothiazine before adding the piperazine. This avoids subjecting the sensitive deuterated piperazine to harsh alkylation conditions.
- Step 2 (Coupling): N-methylpiperazine-d8 is reacted with the chloropropyl-phenothiazine. Using Potassium Iodide (KI) as a catalyst (Finkelstein reaction) accelerates the substitution, minimizing thermal degradation of the deuterated moiety.

Part 3: Self-Validating Purity Protocols

Trustworthiness in bioanalysis stems from rigorous QC. The following protocols are designed to be self-validating: if the criteria are not met, the assay automatically fails before samples are run.

Protocol A: Isotopic Purity & Crosstalk Assessment (LC-MS/MS)

Objective: Verify that the IS does not contribute signal to the analyte channel (M+0).

- Preparation: Prepare a 100 ng/mL solution of **4-Chloro Perazine-d8** in 50:50 Methanol:Water.
- MS Tuning:
 - Precursor Ion: m/z 382.2 (Analyte) vs. m/z 390.2 (IS-d8).
 - Product Ion: m/z 143.1 (Piperazine fragment) vs. m/z 151.1 (Piperazine-d8 fragment).
- Injection: Inject the IS solution alone (Blank + IS).
- Validation Criteria:
 - Monitor the transition for the unlabeled analyte (382.2 -> 143.1).

- Pass: Signal in the analyte channel is < 20% of the Lower Limit of Quantification (LLOQ) response.
- Fail: If signal exists, the d8 standard contains excessive d0 isotopologues (insufficient enrichment).

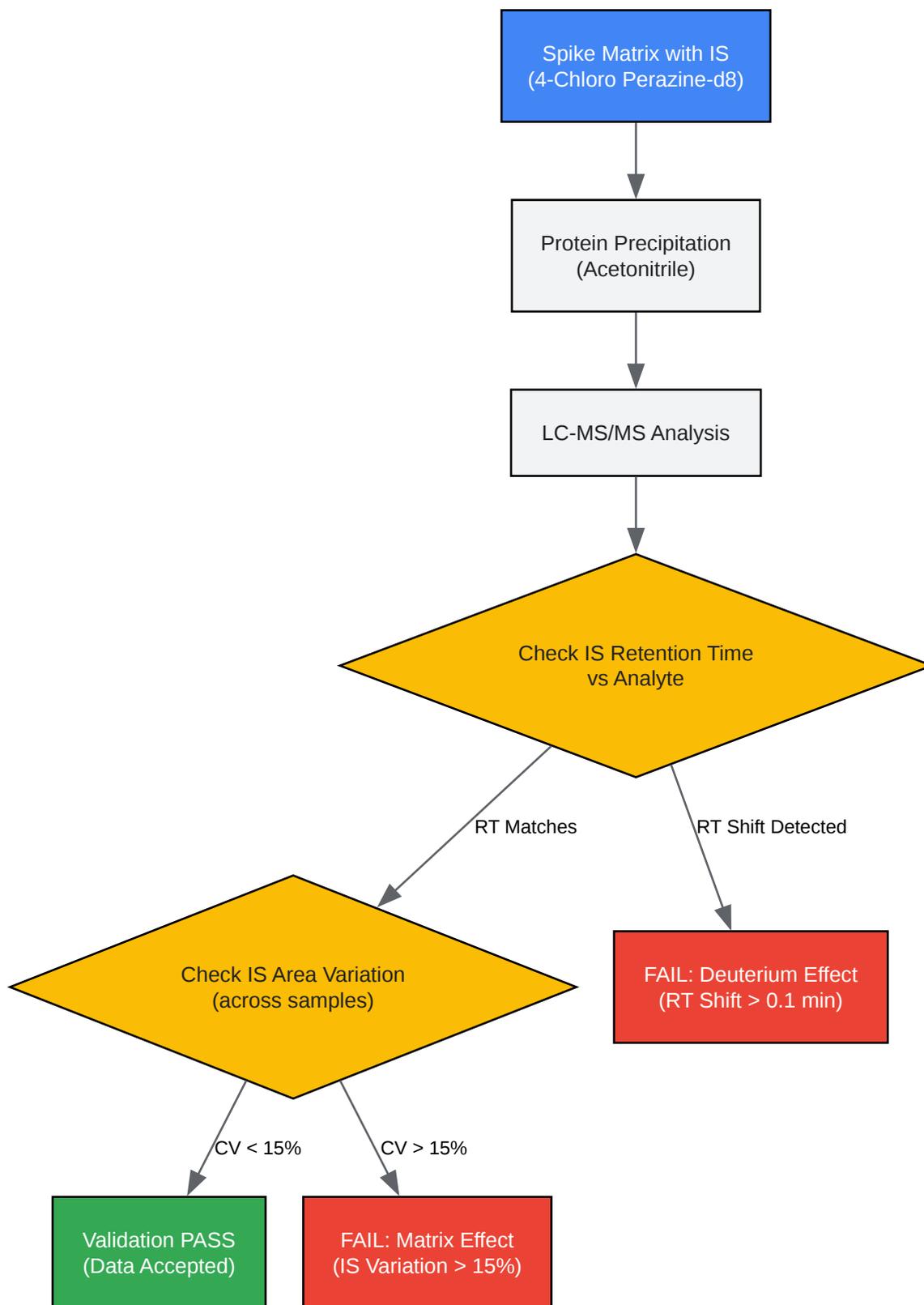
Protocol B: Chemical Purity via UPLC-UV

Objective: Detect non-isotopic impurities (e.g., sulfoxides, desmethyl analogs).

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 μm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.
 - Gradient: 5% B to 95% B over 10 mins.
- Detection: UV at 254 nm.
- Validation:
 - Main peak area > 98%.
 - No single impurity > 0.5%.

Part 4: Analytical Application & Stability Signal-to-Noise & Matrix Effect Workflow

The following Graphviz diagram illustrates the logical flow for validating the IS in a biological matrix (plasma/urine).



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Caption: Logical decision tree for validating Internal Standard performance in biological matrices.

Handling & Storage

- Storage: -20°C, protected from light (phenothiazines are photosensitive).
- Solution Stability: Stable in methanol for 30 days at 4°C.
- Precaution: Avoid protic solvents with high pH (>10) for extended periods to prevent potential H/D exchange on the phenothiazine ring (though the piperazine d8 is robust).

References

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